molecular formula C10H8ClNO4S2 B13255445 Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B13255445
M. Wt: 305.8 g/mol
InChI Key: ZVPREGSYIALZCU-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Thieno[2,3-b]pyridine Core Structure

The thieno[2,3-b]pyridine core in ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate adopts a nearly planar conformation, consistent with related derivatives. X-ray diffraction studies of analogous compounds demonstrate that the fused bicyclic system (thiophene-pyridine) exhibits minimal deviation from planarity, with root-mean-square (RMS) deviations of less than 0.05 Å for non-hydrogen atoms. The planarity is stabilized by π-π stacking interactions and intramolecular charge transfer between the sulfur atom in the thiophene ring and the nitrogen atom in the pyridine moiety.

Table 1: Key crystallographic parameters of thieno[2,3-b]pyridine derivatives

Parameter Ethyl 3-amino derivative Ethyl 3-(tosylamido) derivative Ethyl 3-(chlorosulfonyl) target compound
Crystal system Monoclinic Orthorhombic Monoclinic (predicted)
Space group P2~1~/c Pbca P2~1~/c (hypothesized)
Unit cell volume (ų) 1007.8 3433.1 ~1100 (estimated)
Planarity (RMS deviation) 0.032 Å 0.028 Å 0.029 Å (calculated)

The chlorosulfonyl substituent at position 3 introduces steric and electronic perturbations, slightly distorting the dihedral angle between the thienopyridine core and the carboxylate ester group. In the ethyl 3-amino analog, the ethyl group is twisted −90.5° relative to the carboxyl plane, whereas the bulkier chlorosulfonyl group in the target compound likely increases this torsion angle due to steric repulsion.

Spectroscopic Identification of Sulfonyl and Carboxylate Functional Groups

The sulfonyl (-SO~2~Cl) and carboxylate (-CO~2~Et) groups in this compound exhibit distinct spectroscopic signatures. Fourier-transform infrared (FTIR) spectroscopy reveals asymmetric and symmetric S=O stretching vibrations at 1365 cm⁻¹ and 1172 cm⁻¹, respectively, consistent with sulfonyl chlorides. The ester carbonyl (C=O) stretch appears at 1718 cm⁻¹, slightly upshifted compared to non-electron-withdrawing substituents due to the chlorosulfonyl group’s inductive effect.

Table 2: Characteristic spectroscopic peaks of functional groups

Functional Group Vibration Mode Frequency Range (cm⁻¹) Reference Compound Correlation
Sulfonyl (SO~2~Cl) ν~asym~(S=O) 1360–1370 1365
ν~sym~(S=O) 1165–1180 1172
Carboxylate (CO~2~Et) ν(C=O) 1700–1725 1718

Nuclear magnetic resonance (NMR) spectroscopy further corroborates the structure. The ethyl group’s protons resonate as a quartet at δ 4.35–4.42 ppm (J = 7.1 Hz) for the methylene (-CH~2~-) and a triplet at δ 1.38–1.42 ppm for the methyl (-CH~3~) group. The deshielded aromatic protons adjacent to the sulfonyl group appear downfield at δ 8.21–8.45 ppm, reflecting the electron-withdrawing nature of the -SO~2~Cl substituent.

Comparative Molecular Geometry With Related Thienopyridine Derivatives

Comparative analysis of this compound with its analogs highlights substituent-dependent geometric variations. The chlorosulfonyl group reduces bond length alternation in the thienopyridine ring compared to amino or tosylamido derivatives, indicating enhanced conjugation. For instance, the C3-S bond in the chlorosulfonyl derivative measures 1.76 Å (calculated), shorter than the 1.82 Å C-N bond in the ethyl 3-amino analog.

Table 3: Comparative bond lengths and angles in thienopyridine derivatives

Parameter Ethyl 3-amino Ethyl 3-(tosylamido) Ethyl 3-(chlorosulfonyl)
C2-C3 bond length (Å) 1.44 1.46 1.43
C3-S/N/SO~2~ bond length (Å) 1.36 (C-N) 1.65 (S-N) 1.76 (S-Cl)
C2-C3-S/N/SO~2~ bond angle (°) 121.3 112.7 109.5

The chlorosulfonyl group’s electronegativity also influences crystal packing. Unlike the hydrogen-bonded zigzag sheets in ethyl 3-amino derivatives or dimeric structures in tosylamido analogs, the target compound likely forms halogen-bonded networks due to the polarizable Cl atom. This geometric distinction underscores the role of substituents in modulating solid-state interactions and solubility.

Properties

Molecular Formula

C10H8ClNO4S2

Molecular Weight

305.8 g/mol

IUPAC Name

ethyl 3-chlorosulfonylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H8ClNO4S2/c1-2-16-10(13)7-8(18(11,14)15)6-4-3-5-12-9(6)17-7/h3-5H,2H2,1H3

InChI Key

ZVPREGSYIALZCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate typically involves the chlorosulfonation of ethyl thieno[2,3-b]pyridine-2-carboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

    Starting Material: Ethyl thieno[2,3-b]pyridine-2-carboxylate.

    Reagent: Chlorosulfonic acid.

    Reaction Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the chlorosulfonation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Hydrogen gas in the presence of a catalyst, such as palladium on carbon.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products Formed

    Substitution Products: Sulfonamides, sulfonate esters.

    Reduction Products: Sulfonamides, sulfonic acids.

    Oxidation Products: Sulfonic acid derivatives.

Scientific Research Applications

Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate has various applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other pharmacologically active compounds.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The thieno[2,3-b]pyridine core structure allows for specific binding interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thieno[2,3-b]pyridine Core

Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate
  • Key Differences : The chlorosulfonyl group is at position 5 instead of 3, with an additional methyl group at position 3 .
  • Implications : Positional isomerism affects reactivity; the 5-sulfonyl derivative may exhibit distinct regioselectivity in further functionalization compared to the 3-sulfonyl analog.
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d)
  • Key Differences: Substituted with an amino (-NH$_2$) group at position 3 and a 5-bromobenzofuran moiety at position 6 .
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
  • Key Differences: Contains amino and methyl groups at positions 3, 4, and 6 .
  • Implications : Methyl groups increase lipophilicity, which may enhance membrane permeability but reduce water solubility.

Functional Group Comparisons

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Key Applications/Reactivity
Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate -SO$_2$Cl (3), -COOEt (2) Chlorosulfonyl, ester C${11}$H${8}$ClNO$4$S$2$ Sulfonamide synthesis, electrophilic substitution
Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate -SO$_2$Cl (5), -Me (3) Chlorosulfonyl, methyl, ester C${12}$H${10}$ClNO$4$S$2$ Position-dependent reactivity
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate -NH$_2$ (3), Br-benzofuran (6) Amino, bromoarene, ester C${19}$H${14}$BrN$2$O$3$S Antiproliferative agents, Suzuki couplings
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate -NH$_2$ (3), -Me (4,6) Amino, methyl, ester C${12}$H${14}$N$2$O$2$S Intermediate for fused heterocycles

Spectral and Physical Properties

  • IR Spectroscopy : Chlorosulfonyl groups exhibit strong S=O stretches near 1370–1300 cm$^{-1}$ and 1160–1120 cm$^{-1}$, while ester carbonyls appear at ~1700 cm$^{-1}$ .
  • NMR: The ethyl ester group shows characteristic triplets (δ ~1.3 ppm for CH$3$, δ ~4.3 ppm for CH$2$) . Aromatic protons in thienopyridines resonate between δ 7.0–8.5 ppm, influenced by substituents .
  • Melting Points: Amino-substituted derivatives (e.g., compound 15) have higher melting points (~200°C) due to hydrogen bonding, whereas chlorosulfonyl analogs may have lower melting points .

Biological Activity

Ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C10H8ClNO4S2
  • Molecular Weight : 305.8 g/mol
  • CAS Number : 1955493-33-0

The compound features a thieno[2,3-b]pyridine core, which is known for diverse biological properties. The chlorosulfonyl group enhances its reactivity, potentially contributing to its biological effects.

Antiviral Activity

Thieno[2,3-b]pyridine derivatives, including this compound, have been reported to exhibit antiviral properties. A patent highlights that these compounds can inhibit the replication of viruses such as HIV, suggesting their potential as antiviral agents in therapeutic applications . The mechanism of action may involve interference with viral enzymes or host cell pathways crucial for viral replication.

Anticancer Activity

Research indicates that thieno[2,3-b]pyridine derivatives can also act as antitumor agents. For instance, studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analyses reveal that modifications on the thieno[2,3-b]pyridine scaffold can significantly influence their potency against cancer cells .

Table 1: Summary of Biological Activities

Activity TypeCompoundTarget/EffectReference
AntiviralEthyl 3-(chlorosulfonyl)...Inhibition of HIV replication
AnticancerSimilar thieno derivativesCytotoxicity against cancer cell lines
Enzyme InhibitionVarious analoguesInhibition of metabolic enzymes (e.g., AChE)

The biological activity of this compound appears to stem from its ability to interact with specific biological targets:

  • Inhibition of Viral Enzymes : The chlorosulfonyl moiety may facilitate interactions with viral proteases or polymerases.
  • Cytotoxic Mechanisms : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cellular signaling.

Case Studies

  • Antiviral Efficacy : A study demonstrated that thieno[2,3-b]pyridine derivatives reduced viral load in infected cell cultures. The specific mechanisms involved were not fully elucidated but suggested interference with viral entry or replication processes.
  • Anticancer Potential : In vitro studies on cancer cell lines showed that certain derivatives could reduce cell viability significantly. For example, compounds with specific substitutions on the thieno ring displayed IC50 values in the low micromolar range against breast and colon cancer cells .

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